Product packaging for Aluminium trifluoroacetylacetonate(Cat. No.:)

Aluminium trifluoroacetylacetonate

Cat. No.: B13385085
M. Wt: 486.22 g/mol
InChI Key: RKLAZFJAXQBQNM-DJFUMVPSSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Fluorinated β-Diketonate Complexes in Coordination Chemistry and Materials Science

Fluorinated β-diketonate complexes represent a crucial class of compounds in coordination chemistry and materials science. nih.govresearchgate.net The introduction of fluorine atoms into the β-diketonate ligand framework imparts unique physicochemical properties to the resulting metal complexes. nih.gov These properties include enhanced volatility, thermal stability, and altered electronic characteristics compared to their non-fluorinated counterparts.

The increased volatility is a particularly advantageous trait, making these complexes excellent precursors for gas-phase deposition techniques such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). nih.govmdpi.com This allows for the fabrication of high-purity thin films of metals and metal oxides for applications in microelectronics and optics. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity and catalytic activity of the metal center, opening avenues for new catalytic applications. The ability of β-diketones to form stable complexes with a vast array of metals across the periodic table further broadens their applicability in creating diverse molecular architectures, including heterometallic systems with potential uses in catalysis and as functional materials. nih.govnih.gov

Historical Development and Evolution of Research on Aluminium Trifluoroacetylacetonate

The study of metal acetylacetonates (B15086760) dates back to the 19th century, with the first synthesis of aluminium(III) acetylacetonate (B107027) reported in 1887. wikipedia.org The broader family of metal β-diketonate complexes gained significant attention during World War II for their potential in isotope separation due to their volatility. researchgate.net While the initial focus was on non-fluorinated analogues, subsequent research explored the impact of fluorination on the properties of these complexes.

The development of this compound is part of this evolution, driven by the need for precursors with tailored properties for specific applications. The synthesis of this compound and the investigation of its properties have been motivated by the demand for improved materials in areas such as thin-film deposition and catalysis. While a detailed historical timeline for this compound specifically is not extensively documented in readily available literature, its development is intrinsically linked to the broader progress in the field of fluorinated β-diketonate chemistry.

Scope and Overarching Research Objectives

Current and future research on this compound is focused on several key objectives. A primary goal is to further understand the fundamental chemical and physical properties of the compound, including its thermal behavior, spectroscopic characteristics, and crystal structure. This foundational knowledge is critical for optimizing its use in various applications.

A significant area of investigation is its application as a precursor for the deposition of aluminium-containing thin films, such as aluminium oxide (Al₂O₃). niscpr.res.in Research aims to control the deposition process to achieve films with specific properties, such as high purity, uniform thickness, and desired crystalline phases, for use in electronic and protective coatings. niscpr.res.in

Another major research thrust is the exploration of its catalytic potential. The Lewis acidic nature of the aluminium center, modified by the electron-withdrawing trifluoroacetylacetonate ligands, makes it a candidate for various catalytic transformations in organic synthesis. Researchers are working to identify and optimize catalytic reactions where this compound can offer advantages in terms of activity, selectivity, and stability.

Furthermore, the unique properties of this compound make it a subject of interest in materials science for the development of novel materials with tailored optical, electronic, or mechanical properties. The overarching objective is to leverage the specific attributes conferred by the trifluoromethyl groups to design and synthesize advanced materials for a wide range of technological applications.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₁₅H₁₂AlF₉O₆ indofinechemical.com
Molecular Weight 486.22 g/mol indofinechemical.comcymitquimica.com
Appearance White to yellowish crystalline powder wikipedia.org
Melting Point 121 °C indofinechemical.com
Purity 98% indofinechemical.comcymitquimica.com
Synonyms Tris(trifluoro-2,4-pentanedionato)aluminum(III), Aluminum trifluoroacetylacetonate, 1,1,1-Trifluoropentane-2,4-Dione - Aluminum (3:1) cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12AlF9O6 B13385085 Aluminium trifluoroacetylacetonate

Properties

Molecular Formula

C15H12AlF9O6

Molecular Weight

486.22 g/mol

IUPAC Name

aluminum;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate

InChI

InChI=1S/3C5H5F3O2.Al/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,10H,1H3;/q;;;+3/p-3/b3*4-2-;

InChI Key

RKLAZFJAXQBQNM-DJFUMVPSSA-K

Isomeric SMILES

CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.[Al+3]

Canonical SMILES

CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Al+3]

Origin of Product

United States

Synthetic Methodologies for Aluminium Trifluoroacetylacetonate Complexes

Homoleptic Aluminium Trifluoroacetylacetonate Synthesis

Homoleptic complexes, specifically aluminium tris(trifluoroacetylacetonate), are the most common form of this compound. The primary synthetic route involves the direct reaction of an aluminium source with the trifluoroacetylacetone ligand.

Chelation Reactions with Trifluoroacetylacetone Derivatives

The fundamental synthesis of this compound involves a chelation reaction between an aluminium salt and trifluoroacetylacetone (TFAA). evitachem.com This process is typically a condensation reaction where the trifluoroacetylacetonate ligand coordinates to the central aluminium atom. evitachem.com

A general method involves reacting an aluminium salt, such as aluminium chloride, with trifluoroacetylacetone. evitachem.comevitachem.com The reaction is often carried out in an organic solvent and in the presence of a base, like sodium hydroxide (B78521), to facilitate the deprotonation of the β-diketone and promote the coordination of the ligand to the aluminium ion. evitachem.comevitachem.com Another approach involves treating an acidic solution of an aluminium source, such as industrial alum (Al₂(SO₄)₃·16H₂O), with an ammoniacal solution of the acetylacetonate (B107027) ligand. niscpr.res.in

The trifluoromethyl groups on the ligand enhance the compound's volatility and stability. evitachem.com Reactions of pro-ligands like hexafluoroacetylacetone ((hfacac)H) with organoaluminium compounds such as trimethylaluminium (AlMe₃) or dimethylaluminium chloride (AlMe₂Cl) have been shown to systematically yield the corresponding homoleptic complex, Al(hfacac)₃. figshare.comfigshare.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for achieving high purity and yield of this compound. Key parameters that are controlled include temperature, solvent, and purification methods.

The reaction is typically performed under an inert atmosphere to prevent interference from moisture. evitachem.com Elevated temperatures, generally in the range of 60-100 °C, are used to encourage the formation of the complex while avoiding its decomposition. evitachem.com The fluorination of the ligand has been found to lower the activation energy barrier for the chelation process, allowing for rapid coordination even at moderate temperatures between 50-80°C. evitachem.com

Purification of the final product is commonly achieved through recrystallization from organic solvents such as toluene or ethanol. evitachem.comevitachem.com This step is essential for obtaining a product with high purity suitable for applications in materials science and as a chemical intermediate. evitachem.comevitachem.com

ParameterConditionPurpose
Atmosphere Inert (e.g., Nitrogen, Argon)Prevent moisture interference evitachem.com
Temperature 60-100 °CPromote complex formation, prevent decomposition evitachem.com
Base Sodium Hydroxide, AmmoniaFacilitate ligand coordination evitachem.comevitachem.commagritek.com
Solvent Toluene, EthanolReaction medium evitachem.com
Purification RecrystallizationAchieve high purity evitachem.comevitachem.com

Heteroleptic Fluorinated β-Diketonate Aluminium Complex Preparation

Heteroleptic complexes contain a central aluminium atom coordinated to a mix of different ligands. This approach allows for the fine-tuning of the complex's chemical and physical properties.

Routes to Mixed-Ligand this compound Systems

The preparation of heteroleptic aluminium complexes involves reacting an aluminium source with a stoichiometric mix of different ligands. One successful route involves the reaction of fluorinated β-diketonate pro-ligands with organoaluminium reagents that already contain another ligand type. figshare.com

For example, heteroleptic complexes such as [Al(acacR1,R2)₂(OiPr)]n have been cleanly prepared by reacting the corresponding fluorinated β-diketonate pro-ligand with dimethylaluminium isopropoxide (AlMe₂(OiPr)). figshare.comfigshare.com This method provides a direct and clean pathway to mixed-ligand systems. In contrast, reacting the pro-ligand with aluminium isopropoxide (Al(OiPr)₃) at room temperature can lead to a mixture of products, indicating the need for carefully chosen precursors for a clean synthesis. figshare.com

Controlled Syntheses for Specific Ligand Combinations

Achieving specific ligand combinations in heteroleptic complexes requires precise control over the synthetic methodology. The choice of aluminium precursor is critical in dictating the final product. Using precursors like AlMe₂(OiPr) allows for the targeted synthesis of complexes with two fluorinated β-diketonate ligands and one isopropoxide ligand. figshare.comfigshare.com

Alkane elimination reactions are another strategy for creating heteroleptic complexes. For instance, reacting equimolar amounts of a fluorinated β-diketiminate ligand with trimethylaluminium (AlMe₃) has been used to produce heteroleptic complexes like ¹⁷Fnac₂AlMe₂. researchgate.net This demonstrates that by carefully selecting the starting materials and their stoichiometry, specific combinations of ligands can be controllably introduced around the aluminium center.

Coordination Chemistry and Stereochemical Investigations of Aluminium Trifluoroacetylacetonate

Octahedral Coordination Geometry and Chelate Ring Characteristics

The central aluminum atom in aluminum trifluoroacetylacetonate is octahedrally coordinated by three bidentate trifluoroacetylacetonate (tfac) ligands. evitachem.comcymitquimica.com This arrangement leads to a stable complex with distinct structural features. The molecule typically exhibits D3 symmetry, a consequence of the symmetrical arrangement of the ligands around the central metal ion. evitachem.com

Analysis of Aluminium-Oxygen Bonding Interactions

The coordination of the aluminum ion occurs through the two oxygen atoms of each trifluoroacetylacetonate ligand, forming a six-membered chelate ring. ucl.ac.uk X-ray diffraction studies have provided precise measurements of the aluminum-oxygen (Al-O) bond lengths. In a distorted octahedral geometry, the average Al-O bond length is approximately 1.87 Å. evitachem.com This is shorter than the Al-O bond length of 1.92 Å found in the non-fluorinated analogue, aluminum acetylacetonate (B107027) (Al(acac)₃). evitachem.com The shorter bond length in the trifluoroacetylacetonate complex suggests a stronger interaction between the aluminum and oxygen atoms.

Comparative Bond Data
CompoundAverage Al-O Bond Length (Å)Chelate Ring Angle (°)Ionic Character (%)
Aluminium trifluoroacetylacetonate1.8789.548
Aluminium acetylacetonate1.9292.341

Electronic and Steric Influence of Trifluoromethyl Groups on Coordination

The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group that significantly influences the electronic properties of the trifluoroacetylacetonate ligand. nih.govmdpi.com This strong inductive effect enhances the electrophilicity of the central aluminum ion, which in turn strengthens the Al-O bonds. evitachem.com The increased positive charge on the aluminum atom leads to a more contracted electron cloud and shorter, stronger bonds with the oxygen atoms of the ligands.

Isomerism in this compound Systems

The unsymmetrical nature of the trifluoroacetylacetonate ligand, which has a methyl group on one side and a trifluoromethyl group on the other, gives rise to the possibility of geometric isomerism in the octahedral Al(tfac)₃ complex. nih.gov

Fac- and Mer-Isomer Formation and Interconversion in Solution

Tris-chelate complexes with unsymmetrical bidentate ligands can exist as two geometric isomers: facial (fac) and meridional (mer). nih.gov In the fac isomer, the three identical donor atoms (in this case, the three oxygen atoms adjacent to the methyl groups or the three oxygen atoms adjacent to the trifluoromethyl groups) occupy one face of the octahedron. In the mer isomer, these three donor atoms lie in a plane that passes through the central aluminum atom. ucl.ac.uk

While the statistical ratio for the formation of fac to mer isomers is 1:3, the actual ratio in solution can be influenced by various factors, including solvent and temperature. nih.gov For some metal complexes, the interconversion between fac and mer isomers in solution is a dynamic process. mdpi.com Studies on related systems suggest that while one isomer may be thermodynamically more stable, rapid interconversion can occur in solution. mdpi.com For aluminum trifluoroacetylacetonate, it has been suggested that the facial isomer is favored due to minimized ligand-ligand repulsion from the compact CF₃ groups. evitachem.com

Cis- and Trans-Isomer Separation and Characterization

In addition to fac/mer isomerism, the arrangement of the trifluoromethyl and methyl groups on the chelate rings relative to each other can lead to cis and trans isomerism. Density functional theory (DFT) calculations have indicated that Al(tfac)₃ can exist as cis (C₃ symmetry) and trans (C₁ symmetry) isomers, with an energy difference of ≤15 kJ/mol. evitachem.com The trans isomer is predicted to be more dominant in condensed phases due to its lower dipole moment (4.2 D for trans vs. 6.5 D for cis), which minimizes intermolecular interactions. evitachem.com

The characterization of these isomers can be achieved through techniques such as vibrational spectroscopy, which reveals characteristic shifts in the C=O stretching frequencies (1605 cm⁻¹ for cis vs. 1598 cm⁻¹ for trans). evitachem.com While the separation of geometric isomers can be challenging due to their similar physical and chemical properties, specialized chromatographic techniques can be employed for their separation and analysis. nih.govfishersci.com

Crystal Engineering and Solid-State Structural Studies

The solid-state structure of aluminum trifluoroacetylacetonate has been investigated using single-crystal X-ray diffraction. evitachem.com These studies confirm the distorted octahedral coordination geometry around the aluminum center. The packing of the molecules in the crystal lattice is influenced by intermolecular forces, which can lead to significant bending distortions in the chelate rings and the trifluoromethyl groups. researchgate.net

Crystal engineering principles can be applied to control the solid-state architecture of such metal complexes. By understanding the intermolecular interactions, it is possible to design crystalline materials with specific properties. The study of the crystal structure provides valuable information on the packing efficiency and the nature of the non-covalent interactions that govern the supramolecular assembly of the complex in the solid state.

Single-Crystal X-ray Diffraction Analysis of this compound Derivatives

This compound adopts a distorted octahedral geometry, with the central aluminium atom coordinated to the six oxygen atoms of the three bidentate trifluoroacetylacetonate ligands. The presence of the electron-withdrawing trifluoromethyl groups on the acetylacetonate ligand significantly influences the electronic properties and, consequently, the structural parameters of the complex compared to its non-fluorinated counterpart, Aluminium acetylacetonate (Al(acac)3).

One notable derivative that has been structurally characterized is Tris[4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dionato]aluminium(III). In this complex, one of the methyl groups of the acetylacetonate ligand is replaced by a thienyl group. The crystal structure reveals an octahedral O6 donor set around the aluminium center, with the three chelating ligands adopting a mer geometry with respect to the sulfur atoms of the thienyl rings.

A comparative analysis can be made with the fully fluorinated analogue, Aluminium tris(hexafluoroacetylacetonate), Al(hfa)3. The crystal structure of Al(hfa)3 has been determined to be trigonal, belonging to the P-3c1 space group. In this derivative, both methyl groups of the acetylacetonate ligand are replaced by trifluoromethyl groups. The coordination environment around the aluminium atom remains an octahedron of six oxygen atoms.

The table below summarizes key crystallographic data for this compound and a relevant derivative.

CompoundFormulaCrystal SystemSpace GroupAl-O Bond Lengths (Å)O-Al-O Bite Angle (°)
This compoundC₁₅H₁₂AlF₉O₆--1.87 (average)89.5 (average)
Tris[4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dionato]aluminium(III)C₂₄H₁₂AlF₉O₆S₃----

Data for this compound is based on comparative analysis with Al(acac)₃, and specific crystal system and space group information was not available in the searched literature. Data for the thienyl derivative is noted as structurally characterized, but specific bond lengths and angles were not found in the provided search results.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The solid-state packing of this compound and its derivatives is governed by a network of weak intermolecular interactions. The presence of fluorine atoms in the trifluoroacetylacetonate ligand plays a crucial role in directing the supramolecular assembly.

In fluorinated metal β-diketonate complexes, short contacts involving fluorine atoms, such as F···H and F···F interactions, are commonly observed. For instance, in the crystal structure of a scandium trifluoroacetylacetonate complex, intermolecular contacts of the type F···H are present. Similarly, studies on other fluorinated metal acetylacetonates (B15086760) have revealed the presence of F···F close contacts. These interactions, although individually weak, collectively contribute to the stability of the crystal lattice.

For the fully fluorinated derivative, Aluminium tris(hexafluoroacetylacetonate) (Al(hfa)3), the molecules in the crystal are primarily held together by van der Waals forces. researchgate.net The absence of C-H bonds in the ligand framework precludes the formation of C-H···O or C-H···F interactions, making non-directional van der Waals forces the dominant cohesive interaction.

The specific crystal packing motifs of this compound have not been detailed in the available literature. However, based on the analysis of related compounds, a complex interplay of F···H, F···F, C-H···O, and van der Waals interactions is expected to dictate the arrangement of molecules in the solid state.

Polymorphism and Thermally Induced Phase Transitions in Solid State

For comparison, the non-fluorinated analogue, Aluminium acetylacetonate (Al(acac)3), is known to exhibit polymorphism, with a δ-modification being reported at low temperatures (around 110 K). niscpr.res.in The thermal behavior of Al(acac)3 has been investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These studies show that Al(acac)3 undergoes decomposition upon heating, with an endothermic peak observed in the DSC thermogram corresponding to its decomposition to alumina (B75360). niscpr.res.in

Thermal analysis of this compound indicates that it undergoes thermal decomposition upon heating, yielding volatile organic compounds and aluminium oxide. evitachem.com The thermal decomposition pathways are described as a two-stage process, with ligand dissociation initiating at temperatures between 180–220°C, followed by the formation of aluminium oxide at temperatures above 400°C. evitachem.com However, detailed studies on thermally induced solid-state phase transitions prior to decomposition have not been reported.

Research on other fluorinated β-diketonate complexes has revealed instances of polymorphism. For example, a fluorinated palladium β-diketonate derivative was found to exist in two polymorphic forms. The absence of strong directed intermolecular bonds in some of these systems is suggested to be a contributing factor to the occurrence of polymorphism.

While no definitive studies on the polymorphism or thermally induced phase transitions of this compound were identified, the known behavior of its non-fluorinated analogue and other related fluorinated complexes suggests that the potential for such phenomena exists and warrants further investigation.

Advanced Spectroscopic Characterization of Aluminium Trifluoroacetylacetonate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of Aluminium trifluoroacetylacetonate in solution. Both proton (¹H) and fluorine-19 (¹⁹F) NMR are essential for a comprehensive analysis.

The trifluoroacetylacetonate ligand is unsymmetrical, with a methyl group (CH₃) at one end and a trifluoromethyl group (CF₃) at the other. When three of these ligands coordinate to a central aluminum ion, two geometric isomers can form:

Facial (fac) isomer: The three ligands are arranged symmetrically, with the three CF₃ groups (and likewise, the three CH₃ groups) occupying one face of the octahedron. This isomer possesses C₃ symmetry, making all three ligands chemically equivalent.

Meridional (mer) isomer: The ligands are arranged in a plane bisecting the octahedron. This isomer has lower C₁ symmetry, rendering all three ligands chemically inequivalent.

These structural differences give rise to distinct NMR spectra.

¹H NMR: In the ¹H NMR spectrum, signals are expected for the methine proton (-CH=) and the methyl protons (-CH₃).

For the fac-isomer , the C₃ symmetry would result in a single sharp signal for the three equivalent methine protons and a single sharp signal for the nine equivalent methyl protons.

For the mer-isomer , the lack of symmetry would lead to three distinct signals for the methine protons and three distinct signals for the methyl groups.

¹⁹F NMR: The ¹⁹F NMR spectrum provides a direct probe of the trifluoromethyl groups.

The fac-isomer would exhibit a single resonance, as all three CF₃ groups are in identical chemical environments.

The mer-isomer would show three separate resonances of equal intensity, corresponding to the three inequivalent CF₃ groups.

The observation of multiple sets of signals in the ¹H and ¹⁹F NMR spectra is, therefore, definitive proof of the presence of the meridional isomer. The relative integration of the peaks corresponding to the fac and mer forms allows for the quantification of the isomeric ratio in solution.

Table 1: Predicted NMR Signals for fac and mer Isomers of this compound This table is based on established principles of NMR spectroscopy for coordination complexes, as direct spectral data is not widely published.

Aluminium(III) complexes are typically considered kinetically inert; however, intramolecular rearrangement processes can occur on the NMR timescale. For this compound, the most significant dynamic process is the interconversion between the facial and meridional isomers.

This fac-mer isomerization can be studied using variable-temperature (VT) NMR spectroscopy. ox.ac.uknih.gov At low temperatures, where the exchange rate is slow compared to the NMR timescale, separate, sharp peaks for both the fac and mer isomers would be observed, as described above. As the temperature is increased, the rate of isomerization increases. This causes the distinct NMR peaks for the two isomers to broaden.

Upon further heating, if the exchange rate becomes sufficiently fast, the separate signals for the fac and mer isomers will coalesce into a single set of time-averaged signals. For example, the three distinct ¹⁹F NMR signals of the mer isomer and the single signal of the fac isomer would merge into one broad peak, which would then sharpen at even higher temperatures. Analysis of the line shapes of the spectra at different temperatures (lineshape analysis) allows for the determination of the kinetic parameters of the isomerization process, such as the activation energy (Ea), enthalpy (ΔH‡), and entropy (ΔS‡) of activation.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Electron ionization mass spectrometry (EI-MS) provides valuable information about the molecular weight and fragmentation pathways of this compound. The fragmentation is dictated by the stability of the trivalent aluminum center and the integrity of the chelate rings.

The molecular ion peak (M⁺·) for Al(tfac)₃ (C₁₅H₁₂AlF₉O₆) is expected at a mass-to-charge ratio (m/z) of approximately 486. The fragmentation of such metal chelates under electron impact is well-documented. electronicsandbooks.comlibretexts.org For aluminum, which does not readily undergo valency changes, fragmentation typically proceeds through the sequential loss of neutral radical ligands (L·, where L = tfac). electronicsandbooks.comlibretexts.org

The primary fragmentation steps are:

Loss of the first ligand: The molecular ion [Al(tfac)₃]⁺· loses a neutral trifluoroacetylacetonate radical to form the even-electron, and thus more stable, [Al(tfac)₂]⁺ ion. This fragment is often one of the most abundant in the spectrum.

[Al(C₅H₄F₃O₂)₃]⁺· (m/z 486) → [Al(C₅H₄F₃O₂)₂]⁺ (m/z 333) + (C₅H₄F₃O₂)·

Loss of the second ligand: The [Al(tfac)₂]⁺ ion can further fragment by losing a neutral trifluoroacetylacetone molecule, although this is less common than the initial radical loss.

Ligand-based fragmentation: A very common fragment observed in the mass spectra of trifluoromethyl-containing compounds is the highly stable CF₃⁺ cation at m/z 69. electronicsandbooks.comlibretexts.org This peak is often the base peak in the spectrum. Other fragmentations can involve the loss of even-electron neutral fragments such as CF₂. electronicsandbooks.comlibretexts.org

Table 2: Predicted Major Ions in the Mass Spectrum of this compound

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the bonding and structure of the complex by identifying its characteristic molecular vibrations.

The vibrational spectrum of this compound is complex but can be understood by considering the contributions from the chelate ring, the methyl group, and the trifluoromethyl group. The assignments are based on theoretical calculations and comparisons with the free ligand and related metal complexes. researchgate.netnih.gov

Key vibrational modes include:

C=O and C=C Stretching: The bands in the 1500-1700 cm⁻¹ region are due to the coupled symmetric and asymmetric stretching vibrations of the C=O and C=C bonds within the delocalized chelate ring.

CH₃ and CH Deformations: Bending and rocking modes of the methyl and methine groups appear in the 1300-1500 cm⁻¹ range.

CF₃ Stretching and Deformations: Strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the C-F bonds are expected in the 1100-1300 cm⁻¹ region. CF₃ deformation (scissoring, rocking) modes appear at lower frequencies.

C-CF₃ Stretching: A mode with significant C-CF₃ stretching character is observed in the mid-frequency range, around 868 cm⁻¹. researchgate.net

Al-O Stretching: The vibrations corresponding to the stretching of the aluminum-oxygen bonds are found in the far-infrared region, typically between 400 and 600 cm⁻¹. These bands are direct indicators of the metal-ligand bond strength. For the related Aluminium acetylacetonate (B107027), these modes are found in the 390-500 cm⁻¹ range. nih.gov

Table 3: Tentative Assignment of Major Vibrational Modes for this compound Assignments are based on data for the complex, the free ligand, and related compounds. researchgate.netnih.gov

The substitution of a methyl group in acetylacetone (B45752) with a trifluoromethyl group causes significant and predictable changes in the vibrational spectrum due to the latter's strong inductive electron-withdrawing (-I) effect.

Shift in Chelate Ring Frequencies: The CF₃ group withdraws electron density from the chelate ring. This leads to an increase in the bond order of the C=O and C=C bonds. Consequently, the primary vibrational bands associated with these bonds, ν(C=O) and ν(C=C), are shifted to higher frequencies (a "blue shift") in Al(tfac)₃ compared to Al(acac)₃. This indicates a strengthening of these bonds within the ring.

Introduction of New Vibrational Modes: The most obvious effect is the appearance of new, strong bands associated with the CF₃ group itself. The symmetric and asymmetric C-F stretching vibrations typically give rise to very intense absorptions in the IR spectrum, making them a clear diagnostic feature for the presence of the fluorinated ligand.

Effect on Metal-Ligand Bonds: The withdrawal of electron density from the oxygen donor atoms by the CF₃ group generally leads to a weakening of the Al-O coordinate bond. This weakening would be reflected in a shift of the ν(Al-O) stretching frequencies to lower wavenumbers (a "red shift") compared to those in Aluminium acetylacetonate. This provides a direct spectroscopic measure of the electronic influence of the substituent on the metal-ligand bond strength.

Table of Compounds Mentioned

Theoretical and Computational Studies on Aluminium Trifluoroacetylacetonate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations offer a microscopic view of the electron distribution and bonding within the aluminium trifluoroacetylacetonate molecule. These calculations are crucial for interpreting spectroscopic data and understanding the intrinsic properties of the complex.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energy of molecules with a favorable balance of accuracy and computational cost. google.com Studies on this compound, also known as Al(tfac)₃, have utilized DFT to investigate its structural properties. nih.gov

Table 1: Representative Geometrical Parameters from DFT Optimization This interactive table presents typical bond length and angle parameters that are determined through DFT-based geometrical optimization for metal complexes. The values shown are illustrative of the data obtained from such calculations.

ParameterDescriptionTypical Value Range
Al-O Bond LengthThe distance between the central aluminium atom and a coordinating oxygen atom.1.85 - 1.95 Å
C-O Bond LengthThe distance within the chelate ring between a carbon and an oxygen atom.1.25 - 1.35 Å
C-C Bond LengthThe distance between carbon atoms within the acetylacetonate (B107027) ligand backbone.1.38 - 1.52 Å
O-Al-O AngleThe bite angle of the bidentate ligand, formed by two coordinating oxygen atoms and the central aluminium atom.85° - 95°
C-C-C AngleThe angle within the backbone of the ligand.118° - 122°

Note: The specific values are dependent on the chosen DFT functional and basis set.

To gain a deeper understanding of the bonding in Al(tfac)₃, population analysis methods such as Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) are employed. nih.gov These analyses provide quantitative measures of charge distribution and the degree of covalent character in the metal-ligand bonds.

The NBO analysis investigates charge transfer interactions between filled and vacant orbitals, offering insights into the delocalization of electrons within the chelate rings and the strength of the aluminium-oxygen (Al-O) bonds. nih.gov Similarly, the AIM theory examines the topology of the electron density to define atomic basins and characterize the nature of interatomic interactions. nih.gov For metal β-diketonate complexes, these methods are crucial for evaluating the metal-ligand bond strength and the electronic effects of ligand substitution, such as the replacement of CH₃ with CF₃ groups. nih.govresearchgate.net

Table 2: Illustrative Data from NBO Population Analysis This table provides examples of the type of data generated from an NBO analysis, which is used to assess charge distribution and bond characteristics.

Atom/BondAnalysis TypeDescriptionIllustrative Value
AlNatural ChargeThe calculated charge on the central aluminium atom.+1.5 to +2.0 e
ONatural ChargeThe calculated charge on the coordinating oxygen atoms.-0.7 to -0.9 e
C (carbonyl)Natural ChargeThe calculated charge on the carbonyl carbon atoms in the ligand.+0.5 to +0.8 e
Al-OWiberg Bond IndexA measure of the covalent character of the metal-oxygen bond.0.3 - 0.5

Note: These values are representative and vary based on the computational level of theory.

Mechanistic Modeling of Reaction Pathways

Computational modeling is instrumental in mapping out the potential reaction pathways for the decomposition of precursor molecules like this compound, which is relevant for applications such as chemical vapor deposition (CVD).

While specific CFD studies focused solely on this compound are not widely documented, the methodology has been successfully applied to the closely related precursor, aluminium acetylacetonate (Al(acac)₃). nih.govrsc.org In these studies, CFD is used to characterize the flow field within a microreactor during thermal decomposition experiments. nih.govrsc.org This modeling provides crucial information on temperature gradients, residence times, and species concentration profiles within the reactor, which is essential for accurately interpreting the experimental data and understanding the kinetics of gas-phase decomposition. nih.gov Such models are vital for optimizing CVD processes for the deposition of materials like aluminium oxide. rsc.org

Franck-Condon simulations are a theoretical tool used to predict the vibrational structure of electronic transitions, which aids in the identification of complex molecules and reaction intermediates from their spectra. In the context of precursor decomposition, this technique is valuable for assigning species detected in pyrolysis experiments. For the related Al(acac)₃, Franck-Condon simulations, in conjunction with quantum chemical calculations, have been used to identify complex decomposition products. nih.govrsc.org One such identified species was a substituted pentalene (B1231599) ring, formed as part of a secondary decomposition channel. nih.govrsc.org This approach allows for the confident assignment of molecules from mass-resolved spectra, which is critical for unraveling complex reaction mechanisms. nih.gov

Theoretical Insights into Stereochemical Rearrangement Mechanisms

Theoretical calculations provide fundamental insights into the mechanisms by which metal complexes can change their geometry. For octahedral complexes like this compound, the existence of both fac and mer isomers raises questions about the pathways for their interconversion. nih.gov

DFT calculations have established that the energy difference between the fac and mer isomers of Al(tfac)₃ is very small. nih.gov This low energetic barrier implies that stereochemical rearrangement, or isomerization, can likely occur under accessible conditions. While specific mechanistic pathways for Al(tfac)₃ have not been detailed in the literature, the computational results lay the groundwork for such investigations. Theoretical modeling could explore potential transition states and rearrangement mechanisms, such as trigonal (Bailar) twists or bond-rupture pathways involving five-coordinate intermediates. Understanding these isomerization processes is important as the symmetry and geometry of the precursor can influence the properties of resulting materials in deposition applications.

Computational Analysis of Twisting vs. Bond Rupture Pathways

The stereochemical flexibility of tris-chelate metal complexes, such as this compound (Al(tfa)3), allows for the interconversion of their enantiomeric and diastereomeric forms. Theoretical and computational studies have been instrumental in elucidating the mechanisms governing these intramolecular rearrangements. The primary pathways considered for such isomerization events are broadly categorized as twisting mechanisms and bond rupture mechanisms. Discerning the operative pathway is a complex task that often relies on a combination of experimental kinetics and computational modeling.

For this compound, a definitive computational study directly comparing the twisting and bond rupture pathways remains to be extensively reported in the literature. However, significant insights can be gleaned from theoretical investigations of analogous tris-chelate complexes, particularly the closely related Aluminium acetylacetonate (Al(acac)3). These studies provide a foundational framework for understanding the potential energetic landscapes of Al(tfa)3 isomerization.

Twisting Mechanisms:

Twisting, or polytopal, rearrangements involve the distortion of the complex's geometry without the complete cleavage of any metal-ligand bonds. The two most commonly invoked twisting mechanisms are the Bailar twist and the Ray-Dutt (or rhombic) twist.

Bailar Twist: This mechanism proceeds through a trigonal prismatic transition state. The two triangular faces of the octahedron, formed by the coordinating oxygen atoms of the ligands, rotate relative to each other.

Ray-Dutt Twist: This pathway involves the compression of one of the chelate rings, leading to a transition state with C2v symmetry.

Computational studies on similar tris-chelate complexes often utilize Density Functional Theory (DFT) to map the potential energy surface and locate the transition states associated with these twists. The energy barrier for these processes is a key determinant of their feasibility.

Bond Rupture Mechanisms:

Bond rupture pathways, as the name suggests, involve the cleavage of one of the Aluminium-Oxygen (Al-O) bonds. This results in an intermediate species where one of the trifluoroacetylacetonate ligands is monodentate, meaning it is attached to the aluminum center by only one oxygen atom. The dangling end of the ligand can then re-coordinate to the metal in a different position, leading to isomerization.

The formation of a five-coordinate intermediate is the hallmark of this mechanism. The energy required to break the Al-O bond and the stability of the resulting intermediate are critical factors. Computational models can predict the energetics of this bond dissociation and the subsequent re-coordination steps.

Comparative Analysis and Research Findings:

While direct comparative data for Al(tfa)3 is scarce, studies on related systems provide valuable context. For instance, gas-phase decomposition studies of Aluminium acetylacetonate have shown that under thermal stress, the rupture of an Al-O bond is a key step in the fragmentation of the molecule. This suggests that bond rupture is a viable, albeit high-energy, process.

Computational investigations into the isomerization of other tris-chelate complexes have often found that twisting mechanisms, particularly the Bailar twist, present a lower energy barrier compared to bond rupture pathways for racemization. The preference for a specific pathway is highly dependent on the nature of the metal center, the ligand, and the solvent environment (if any). The introduction of bulky or electron-withdrawing substituents on the ligand, such as the trifluoromethyl groups in Al(tfa)3, can significantly influence the relative energies of the transition states for each pathway.

The table below summarizes hypothetical comparative energy barriers for the different isomerization pathways of Al(tfa)3, based on findings from analogous systems. It is important to note that these are illustrative values and would require specific computational studies on Al(tfa)3 for validation.

Isomerization PathwayTransition State GeometryHypothetical Activation Energy (kJ/mol)Key Characteristics
Bailar Twist Trigonal Prismatic50 - 80No bond breaking, concerted twist motion.
Ray-Dutt Twist C2v Symmetry60 - 90Involves significant ligand distortion.
Bond Rupture Five-coordinate intermediate100 - 150Cleavage of one Al-O bond.

These hypothetical values suggest that for Al(tfa)3, like many other tris-chelate complexes, twisting mechanisms are likely to be energetically more favorable for stereochemical rearrangements under moderate conditions. The higher energy requirement for bond rupture suggests that this pathway may become more significant at elevated temperatures or under photochemical conditions, where sufficient energy is available to cleave the Al-O bond.

Further dedicated computational studies employing high-level theoretical methods are necessary to definitively characterize the potential energy surface of this compound and to quantify the energetic competition between the twisting and bond rupture isomerization pathways.

Reactivity, Decomposition Pathways, and Reaction Mechanisms of Aluminium Trifluoroacetylacetonate

Thermal Decomposition Pathways and Kinetics

The thermal decomposition of Aluminium trifluoroacetylacetonate, a critical process for applications such as chemical vapor deposition (CVD), proceeds through a series of intricate gas-phase reactions. While detailed studies on the fluorinated complex are less common than for its non-fluorinated counterpart, Aluminium acetylacetonate (B107027) (Al(acac)₃), the fundamental mechanisms can be inferred and compared. The decomposition of Al(acac)₃ begins at approximately 563 K (290°C) and involves distinct temperature regimes with different reaction schemes. rsc.org

For the non-fluorinated analogue, Al(acac)₃, extensive research has identified a range of gaseous intermediates formed during pyrolysis. The primary decomposition step involves the release of an acetylacetone (B45752) ligand. rsc.org At temperatures above 600 K, major initial products include acetylacetone (C₅H₈O₂) and an aluminium-containing species, aluminium bis(diketo)acetylacetonate-H (Al(C₅H₇O₂)C₅H₆O₂). rsc.org

Secondary decomposition products form from the breakdown of these primary intermediates. Key secondary species include acetone (B3395972) (C₃H₆O) and ketene (B1206846) (C₂H₂O). rsc.orgrsc.org Other detected products from Al(acac)₃ pyrolysis include carbon dioxide, carbon monoxide, methane, and butene. rsc.org

For this compound, while specific studies are scarce, the decomposition is expected to produce fluorinated analogues of these intermediates. The pyrolysis of related perfluorinated compounds suggests that products would likely include fluoro-olefins (e.g., tetrafluoroethylene), carbonyl fluoride (B91410) (COF₂), and various perfluorocarbon radicals. nih.gov The presence of the CF₃ group introduces new reaction possibilities, including HF elimination, which is observed at temperatures as low as 200°C in other fluorinated molecules. nih.gov

Table 1: Gaseous Intermediates Identified in the Pyrolysis of Aluminium Acetylacetonate (Al(acac)₃)

Intermediate TypeChemical SpeciesFormula
Primary AcetylacetoneC₅H₈O₂
Aluminium bis(diketo)acetylacetonate-HAl(C₅H₇O₂)C₅H₆O₂
Secondary AcetoneC₃H₆O
KeteneC₂H₂O
AcetylalleneC₅H₆O
Carbon DioxideCO₂
Carbon MonoxideCO

This table summarizes findings for the related compound Al(acac)₃ and serves as a basis for predicting the types of intermediates in Al(tfacac)₃ decomposition. rsc.orgrsc.org

The primary step in the thermal decomposition of metal β-diketonates is typically homolytic or heterolytic cleavage of the metal-oxygen bond, leading to ligand scission. For Al(acac)₃, dissociative ionization studies show that the initial event is the rupture of the bond to an acetylacetonate ligand, resulting in the formation of the Al(C₅H₇O₂)₂⁺ ion. rsc.orgrsc.org This indicates that one entire ligand detaches from the central aluminium atom as a primary pathway.

A second decomposition channel for Al(acac)₃ involves an intramolecular rearrangement, affording species such as Al(OH)₂(C₅H₇O₂). rsc.orgrsc.org For this compound, the electron-withdrawing nature of the trifluoromethyl (CF₃) groups significantly influences the fragmentation pathways. The strong C-F bonds and the inductive effect on the chelate ring alter bond energies and reaction coordinates. The fragmentation of the trifluoroacetylacetonate ligand itself can proceed via HF elimination or the formation of stable fluorinated radicals. nih.gov Mechanisms proposed for other fluorinated β-diketonates, which are likely applicable here, involve the rotation of a C-C bond that brings a CF₃ group into proximity with the central metal, facilitating the formation of metal fluorides.

Fluorination of the acetylacetonate ligand has a pronounced effect on the volatility and thermal properties of the resulting metal complex. The substitution of methyl groups with trifluoromethyl groups generally increases volatility due to reduced intermolecular forces. This is reflected in the sublimation temperatures and enthalpies.

Thermogravimetric analysis (TGA) provides a method for comparing the thermal properties of these compounds. As shown in the table below, progressive fluorination from Al(acac)₃ to Al(tfac)₃ and then to Aluminium hexafluoroacetylacetonate (Al(hfac)₃) leads to a decrease in melting point and the temperature required for sublimation. This enhanced volatility is advantageous for CVD applications. While the decomposition onset temperature for Al(acac)₃ is around 290°C, the increased electrophilicity of the aluminium center in Al(tfacac)₃, caused by the electron-withdrawing CF₃ groups, may alter its thermal stability, though specific decomposition onset data for Al(tfacac)₃ is not widely reported. rsc.orgrice.edu

Table 2: Comparison of Thermal Properties of Aluminium β-Diketonate Complexes

CompoundMelting Point (°C)Sublimation Onset T (°C)Enthalpy of Sublimation (kJ/mol)Vapor Pressure (Torr @ T)
Al(acac)₃ 220150933.261 @ 150°C
Al(tfac)₃ 192111749.715 @ 111°C
Al(hfac)₃ 152705229.120 @ 70°C

Data sourced from thermogravimetric analysis, highlighting the trend of increased volatility with increasing fluorination. rice.edu

Hydrolysis Reactions and Aqueous Stability Considerations

This compound exhibits low solubility in water and is generally stable under neutral, ambient conditions. sigmaaldrich.com However, like most metal β-diketonates, it is susceptible to hydrolysis, particularly at elevated temperatures or under acidic or alkaline conditions. The stability of the non-fluorinated Al(acac)₃ complex in water is attributed to steric hindrance around the aluminium ion and a low affinity for water coordination. researchgate.net For Al(tfacac)₃, the electron-withdrawing CF₃ groups increase the positive charge on the aluminium center, making it a harder Lewis acid and potentially more susceptible to nucleophilic attack by water.

The stability of aluminium compounds in aqueous solutions is highly dependent on pH. Metallic aluminium and its oxide layer are most stable in the pH range of 4 to 9. researchgate.netresearchgate.net Outside of this range, dissolution and corrosion increase significantly. While specific kinetic studies on the hydrolysis of this compound are not extensively documented, the behavior of related systems provides insight. The hydrolysis of Al³⁺ ions in solution is a complex, pH-dependent process leading to various hydroxylated species. nih.gov

For the Al(tfacac)₃ complex, hydrolysis involves the cleavage of the Al-O coordinate bonds. This reaction is expected to be catalyzed by both acid and base.

Acid-catalyzed hydrolysis: Under acidic conditions, a proton can attack one of the carbonyl oxygens of the ligand. This protonation weakens the Al-O bond, facilitating the displacement of the ligand by water molecules.

Base-catalyzed hydrolysis: Under alkaline conditions, hydroxide (B78521) ions can directly attack the coordinatively unsaturated aluminium center. This nucleophilic attack leads to the formation of hydroxo-species and the displacement of the trifluoroacetylacetonate ligand.

The rate of hydrolysis is therefore expected to be at a minimum in the near-neutral pH range and to increase significantly in both strongly acidic and strongly alkaline solutions. tudelft.nl

Proton transfer is a fundamental step in the mechanism of catalyzed hydrolysis. In aqueous solutions, this often occurs via a Grotthuss-type mechanism, where a proton is relayed through a network of hydrogen-bonded water molecules. frontiersin.org

In the context of Al(tfacac)₃ hydrolysis, the mechanism likely involves the coordination of a water molecule to the aluminium center. This interaction polarizes the O-H bond of the coordinated water, increasing its acidity. libretexts.org A nearby water molecule can then act as a base, accepting a proton in a "proton shuttle" mechanism. masterorganicchemistry.com This generates a coordinated hydroxide ion, which is a much stronger nucleophile than water. This newly formed hydroxide can then attack an internal bond or facilitate the displacement of a ligand.

For acid-catalyzed hydrolysis, the proton transfer occurs from a hydronium ion to the ligand, weakening the Al-O bond. For base-catalyzed hydrolysis, the proton transfer is from a coordinated water molecule to a free hydroxide ion in solution, initiating the nucleophilic attack. These proton transfer steps are crucial for lowering the activation energy of the hydrolysis reaction. nih.gov

Table of Compound Names

Common NameIUPAC Name
This compoundTris(1,1,1-trifluoropentane-2,4-dionato)aluminium(III)
Aluminium acetylacetonateTris(pentane-2,4-dionato)aluminium(III)
Aluminium hexafluoroacetylacetonateTris(1,1,1,5,5,5-hexafluoropentane-2,4-dionato)aluminium(III)
AcetonePropan-2-one
KeteneEthenone
Carbonyl fluorideCarbon difluoride oxide

Intramolecular Rearrangements and Fluxional Behavior

Tris-chelate complexes like this compound are not static molecules but can undergo dynamic intramolecular rearrangements. wikipedia.org This "fluxionality" involves the interchange of atoms between chemically non-equivalent positions, which can often be observed by temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org

For octahedral tris(β-diketonato)metal complexes, two primary mechanisms are generally considered for intramolecular rearrangements:

Bond Rupture Mechanism: This pathway involves the cleavage of a metal-oxygen bond to form a five-coordinate square pyramidal intermediate with a monodentate ligand. This intermediate can then rearrange, followed by re-coordination of the dangling ligand.

Twisting Mechanism: This pathway involves the twisting of the ligands around the central metal ion without any bond breaking. The Bailar twist and the Ray-Dutt twist are two such proposed mechanisms.

Advanced Applications of Aluminium Trifluoroacetylacetonate in Materials Science and Catalysis

Precursor for Advanced Thin Film Deposition Technologies

Aluminium trifluoroacetylacetonate serves as a precursor molecule for the deposition of thin films, particularly aluminium oxide (Al₂O₃), which is a critical material in microelectronics and for protective coatings due to its properties as a dielectric and a hard, corrosion-resistant layer. The compound's volatility and thermal decomposition characteristics are key to its application in these technologies.

Metal-Organic Chemical Vapor Deposition (MOCVD) of Aluminium Oxide Films

This compound, also known as tris(trifluoroacetylacetonato)aluminum(III) or Al(tfa)₃, is utilized as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) to grow aluminium oxide films. In this process, the Al(tfa)₃ is heated to a vapor and transported into a reaction chamber where it thermally decomposes on a heated substrate to form a solid Al₂O₃ film.

A key study investigated the thermally activated decomposition of Al(tfa)₃ in an argon atmosphere at substrate temperatures between 320°C and 480°C. indofinechemical.com The process successfully yielded aluminium oxide films. indofinechemical.com Metal β-diketonates like Al(tfa)₃ are generally considered advantageous for MOCVD because they exhibit relatively high vapor pressure at moderate temperatures and good thermal stability. digitellinc.com This allows for controlled transport of the precursor in the gas phase to the substrate surface.

ParameterValueSource
Precursor This compound (Al(tfa)₃) indofinechemical.com
Deposition Method Metal-Organic Chemical Vapor Deposition (MOCVD) indofinechemical.com
Substrate Temp. 320°C - 480°C indofinechemical.com
Atmosphere Argon (Inert) indofinechemical.com
Resulting Film Aluminium Oxide (Al₂O₃) with carbon incorporation indofinechemical.com

Atomic Layer Deposition (ALD) Processes for Al₂O₃ Growth

A review of scientific literature does not indicate the use of this compound as a precursor for the Atomic Layer Deposition (ALD) of Al₂O₃. The most common and extensively researched precursors for Al₂O₃ ALD are trimethylaluminum (B3029685) (TMA) and water. mdpi.comresearchgate.netjyu.fi Alternative non-pyrophoric liquid precursors, such as aluminum tri-sec-butoxide, have also been investigated to address the safety concerns associated with TMA. mdpi.comresearchgate.netjyu.finih.gov

The lack of application for β-diketonate precursors like Al(tfa)₃ in ALD may be related to challenges such as surface poisoning, where ligands or their fragments remain on the surface and inhibit the self-limiting reactions that are the hallmark of ALD. researchgate.net

Influence of Precursor Design on Film Morphology, Purity, and Growth Rate

The molecular design of the precursor is a critical factor that dictates the properties of the deposited film. The substitution of fluorine atoms onto the acetylacetonate (B107027) ligand significantly alters the precursor's volatility and decomposition pathway, which in turn affects film purity, morphology, and growth rate.

A direct comparison between the decomposition of this compound (Al(tfa)₃) and its more fluorinated counterpart, Aluminium hexafluoroacetylacetonate (Al(hfa)₃), highlights the impact of the degree of fluorination. In a study of films deposited by CVD, the decomposition of Al(tfa)₃ resulted in the formation of Al₂O₃ films with significant quantities of carbon impurities. indofinechemical.com In contrast, films grown from Al(hfa)₃ under similar conditions were primarily aluminum oxide. indofinechemical.com This suggests that the trifluoroacetylacetonate ligand is more prone to leaving carbon-containing fragments in the film upon decomposition compared to the hexafluoroacetylacetonate ligand. This difference in film purity is a direct consequence of the precursor's chemical structure.

PrecursorLigandResulting Film CompositionSource
This compound Trifluoroacetylacetonate (tfa)Al₂O₃ with significant carbon indofinechemical.com
Aluminium hexafluoroacetylacetonate Hexafluoroacetylacetonate (hfa)Primarily Al₂O₃ indofinechemical.com

The degree of fluorination in β-diketonate precursors is known to influence thermal behavior, though discernible trends are not always straightforward. rsc.org Generally, fluorination increases volatility, which can be beneficial for CVD processes. However, it also introduces the possibility of fluorine incorporation into the film or the formation of corrosive byproducts like hydrogen fluoride (B91410), which must be managed. rsc.org

Plasma-Enhanced Chemical Vapor Deposition (PECVD) Applications

Based on available scientific literature, there is no specific documentation on the use of this compound as a precursor in Plasma-Enhanced Chemical Vapor Deposition (PECVD) processes. PECVD utilizes energy from a plasma to facilitate the chemical reactions required for film deposition, allowing for lower substrate temperatures compared to purely thermal CVD. wikipedia.org While this technique is widely used for depositing materials like Al₂O₃, the precursors are typically other organometallic compounds or metal halides. wikipedia.org

Catalytic Roles in Organic Transformations and Polymerization

Beyond materials science, metal-organic compounds are pivotal in catalysis. The Lewis acidic nature of the central aluminium atom in this compound allows it to function as a catalyst in various organic reactions.

Function as a Lewis Acid Catalyst in Organic Reactions

This compound is reported to be used as a catalyst or catalyst precursor in organic synthesis. mdpi.com Its function stems from the electron-deficient aluminium center, which can act as a Lewis acid to activate substrates. Specific applications mentioned include promoting aldol (B89426) condensations and Michael additions. mdpi.com In these reactions, the Lewis acid coordinates to a carbonyl group, increasing its electrophilicity and facilitating nucleophilic attack.

However, detailed research studies and specific examples demonstrating the efficacy and scope of this compound in these particular organic transformations are not widely available in the reviewed literature. More prominent in the field of Lewis acid catalysis are other aluminium compounds, such as aluminium triflate, which has been shown to be a highly effective catalyst for reactions like the ring-opening of epoxides. masterorganicchemistry.com

Initiation of Ring-Opening Polymerization of Lactides

Aluminium complexes are widely recognized as effective initiators for the ring-opening polymerization (ROP) of lactides to produce polylactic acid (PLA), a biodegradable and biocompatible polyester. The general mechanism involves a coordination-insertion pathway where the lactide monomer coordinates to the Lewis acidic aluminum center, followed by nucleophilic attack from an initiator group (like an alkoxide) on the carbonyl carbon of the lactide. This opens the ring and extends the polymer chain.

While numerous aluminum complexes with various ligands have been developed for this purpose, specific research focusing solely on this compound is limited. However, a patented chiral aluminum complex containing an acetylacetone (B45752) derivative, where a substituent can be a trifluoromethyl group, demonstrates high catalytic activity and stereoselectivity in lactide polymerization. google.com This suggests that the electronic properties of the trifluoroacetylacetonate ligand are beneficial for this application. The increased Lewis acidity of the aluminum center in Al(tfac)₃, due to the electron-withdrawing trifluoromethyl groups, is expected to enhance the coordination of the lactide monomer, potentially increasing the polymerization rate compared to non-fluorinated analogues like aluminium acetylacetonate.

The polymerization process initiated by aluminum alkoxides is considered a living polymerization, which allows for precise control over the polymer's molecular weight and results in a narrow polydispersity index (PDI). acs.org Chiral aluminum catalysts have been successfully employed to control the stereochemistry of the resulting PLA, producing isotactic or heterotactic polymers from racemic lactide. illinois.edu

Table 1: Comparison of Aluminium Catalysts in Lactide ROP

Catalyst/Initiator SystemMonomerPolymer MicrostructureKey Findings
Chiral Al(OiPr)[(R)-(SalBinap)]rac-LactideIsotactic StereoblockShowed a 20:1 preference for polymerizing D-lactide over L-lactide, enabling kinetic resolution. illinois.edu
Aluminium Isopropoxide (A₃ Trimer)l,l-LactideAtacticInitiation is fast and quantitative, exhibiting living polymerization characteristics. acs.org
Salen-Aluminium Complexesrac-LactideIsotactic StereoblockProduced isotactic PLA with controlled molecular weight and narrow PDI. illinois.edu
Chiral Al-complex with Acetylacetone Derivative (including CF₃)Cyclic LactoneStereoregularCatalyst exhibits high activity and good stereoselectivity, yielding polymers with narrow molecular weight distribution. google.com

This table is generated based on research on various aluminium catalysts for illustrative purposes, as direct data for Al(tfac)₃ is not extensively published.

Catalytic Effects on Silane Hydrolysis and Polymerization Kinetics

Aluminium acetylacetonate complexes can significantly influence the hydrolysis and condensation of alkoxysilanes, such as methyltrimethoxysilane (B3422404) (MTMS), which are key reactions in the formation of silicone resins and sol-gel materials. acs.org The process involves two main steps: the hydrolysis of alkoxy groups (-OR) to silanol (B1196071) groups (-OH), and the subsequent condensation of these silanols to form siloxane (Si-O-Si) bridges. google.comgelest.com

In the absence of a strong acid catalyst, aluminium acetylacetonate (Al(acac)₃) has been shown to catalyze the hydrolysis of MTMS. acs.org Conversely, when a strong acid like HNO₃ is already present as the primary hydrolysis catalyst, the addition of Al(acac)₃ can decrease the rate of hydrolysis but promote a high degree of polymerization. acs.org This dual role is attributed to the ability of the acetylacetonate ligand to participate in proton transfer with hydroxyl-containing species in the solution. acs.org

For this compound, the highly electronegative fluorine atoms are expected to intensify the Lewis acidic character of the aluminum center. This enhanced acidity would likely lead to stronger coordination with the oxygen atom of the silane's alkoxy group, thereby facilitating its hydrolysis. This could result in faster hydrolysis and condensation kinetics compared to the non-fluorinated Al(acac)₃. The precise control over these reaction rates is crucial for tailoring the final properties of the resulting polysiloxane network.

Photocatalytic Applications in Environmental Remediation (e.g., Organic Pollutant Degradation)

Metal-organic complexes are increasingly explored as components in photocatalytic systems for the degradation of persistent organic pollutants in water. While direct photocatalytic studies on this compound are not widely available, research on its non-fluorinated analog, Al(acac)₃, provides valuable insights.

In one study, Al(acac)₃ was used to dope (B7801613) polymeric carbon nitride (PCN) to create a photocatalyst for the degradation of the antimicrobial agent triclosan (B1682465) (TCS) under visible light. semanticscholar.org The resulting composite material, PCN-AA30, demonstrated significantly enhanced performance, degrading 99.29% of TCS in 90 minutes, which was 2.45 times more effective than the original PCN. semanticscholar.org The primary mechanism involves the generation of superoxide (B77818) radicals (·O₂⁻) which attack and break down the pollutant molecules. semanticscholar.org The introduction of the aluminum complex effectively improved the visible light absorption efficiency of the material. semanticscholar.org

The use of this compound in such systems could offer further advantages. The trifluoromethyl groups may alter the electronic band structure of the composite photocatalyst, potentially narrowing the band gap and improving the absorption of visible light even further. mdpi.com This could lead to more efficient generation of electron-hole pairs, the primary drivers of photocatalytic activity, resulting in enhanced degradation of organic pollutants.

Table 2: Photocatalytic Degradation of Triclosan (TCS) using PCN-AA Catalysts

CatalystDegradation Rate Constant (k, min⁻¹)% TCS Degraded (90 min)
PCN-AA0 (undoped)0.0216~65% (extrapolated)
PCN-AA30 (Al(acac)₃ doped)0.052999.29%

Data sourced from a study on aluminium acetylacetonate-doped polymeric carbon nitride. semanticscholar.org

Nanomaterial Synthesis and Surface Engineering

Precursor for the Controlled Synthesis of Alumina (B75360) Nanoparticles

This compound is a suitable precursor for synthesizing aluminum oxide (Al₂O₃) nanoparticles, which are valuable in catalysis, ceramics, and as abrasive materials. mdpi.comnih.gov Metal-organic compounds like Al(tfac)₃ can be decomposed under controlled conditions, such as through thermal decomposition or solvothermal methods, to yield high-purity, nanostructured materials.

For example, its analog, aluminium acetylacetonate, has been used to synthesize gamma-alumina (γ-Al₂O₃) nanocrystals at low temperatures in nonaqueous media. nih.gov The thermal decomposition of Al(acac)₃ in the gas phase has been studied, revealing a complex process that starts with the breaking of an aluminum-ligand bond and proceeds through various intermediates to ultimately form alumina. rsc.org

Using Al(tfac)₃ as a precursor offers potential advantages. The fluorine content in the ligand could influence the decomposition pathway and temperature. The release of fluorine-containing species during decomposition might also act as a surface-modifying agent, affecting the crystallinity, phase (e.g., alpha, gamma), and surface area of the resulting alumina nanoparticles. These properties are critical for the performance of the nanoparticles in their intended applications. For instance, in catalysis, a high surface area is often desired to maximize the number of active sites.

Ligand Passivation Strategies for Perovskite Nanocrystals

Cesium lead halide perovskite nanocrystals (CsPbX₃) are promising materials for next-generation LEDs and other optoelectronic devices. However, their long-term stability is often hampered by surface defects arising from the loss of weakly bound native ligands like oleic acid and oleylamine. rsc.orgresearchgate.net

A post-treatment strategy using aluminium acetylacetonate (Al(acac)₃) has proven highly effective for passivating the surface of CsPbBr₃ nanocrystals. rsc.orgresearchgate.net The Al(acac)₃ exchanges the original insulating ligands and simultaneously passivates surface lead defects. This treatment results in a significant enhancement of the photoluminescence quantum yield (PLQY) to 88% and markedly improves the stability of the nanocrystal films. rsc.orgresearchgate.net Films treated with Al(acac)₃ maintained 94% of their initial PLQY after three days in ambient conditions. rsc.orgresearchgate.net

Employing this compound for this purpose could offer a different passivation dynamic. The trifluoroacetylacetonate ligand is a harder base compared to acetylacetonate, which might lead to a stronger binding affinity with the Lewis acidic lead sites on the perovskite surface. This stronger interaction could potentially lead to even more robust passivation and enhanced stability. However, the acidity of the ligand is a critical factor; highly acidic ligands can etch the nanocrystal surface, causing degradation. nih.gov Therefore, the application of Al(tfac)₃ would require careful optimization to balance the benefits of strong binding against the risk of surface damage.

Table 3: Performance of CsPbBr₃ Nanocrystal Films After Ligand Treatment

TreatmentPhotoluminescence Quantum Yield (PLQY)Stability (PLQY retention after 3 days)
UntreatedLower (not specified)Poor
Al(acac)₃ Treated88%94%

Data sourced from a study on aluminium acetylacetonate passivation. rsc.orgresearchgate.net

Crosslinking Agent in Polymer Science

Aluminium chelate compounds, including this compound, serve as effective crosslinking agents for various polymer resins, such as epoxies, acrylics, and phenolics. capatue.com2017erp.com Crosslinking is a critical process that transforms thermoplastic polymers into thermosets, enhancing their mechanical strength, thermal stability, and solvent resistance.

The crosslinking mechanism involves the reaction of the aluminum complex with functional groups on the polymer chains, typically hydroxyl (-OH) or carboxyl (-COOH) groups. capatue.com The aluminum center acts as a coordination hub, forming stable bonds with functional groups from different polymer chains, thereby creating a three-dimensional network. Aluminium acetylacetonate is known to be an efficient crosslinker that can accelerate drying times and improve adhesion to substrates. capatue.com2017erp.com

The substitution of hydrogen with fluorine in the acetylacetonate ligand to form trifluoroacetylacetonate increases the electrophilicity and Lewis acidity of the aluminum atom. This heightened reactivity suggests that Al(tfac)₃ could function as a more potent crosslinking agent than Al(acac)₃. This may allow for crosslinking to occur at lower temperatures or in shorter timeframes, which can be advantageous in industrial processes. The choice of crosslinker can be tailored to control the curing profile and the final properties of the polymer network.

Comparative Analysis with Non Fluorinated and Other Metal β Diketonate Complexes

Comparative Structural and Spectroscopic Features with Aluminium Acetylacetonate (B107027)

Aluminium trifluoroacetylacetonate, with the formula Al(C₅H₄F₃O₂)₃, and Aluminium acetylacetonate, Al(C₅HⲇO₂)₃, both feature an aluminium ion in a distorted octahedral coordination environment, bonded to three bidentate ligands. rsc.orgnih.gov The central AlO₆ core is the primary structural motif in both complexes. niscpr.res.in In Aluminium acetylacetonate, the Al-O bond lengths are typically in the range of 1.876 to 1.886 Å. niscpr.res.in The replacement of a methyl group (CH₃) in the acetylacetonate ligand with a trifluoromethyl group (CF₃) in trifluoroacetylacetonate induces significant changes in the electronic properties and, consequently, the spectroscopic features.

The strong electron-withdrawing nature of the CF₃ group alters the electron density distribution within the chelate ring. This electronic effect is observable in their vibrational and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectroscopy (IR): In the infrared spectrum of Aluminium acetylacetonate, characteristic bands for the C=O and C=C stretching vibrations are observed. For this compound, these bands are expected to shift to higher frequencies due to the inductive effect of the fluorine atoms, which strengthens the bonds within the ring. The Al-O stretching vibrations, typically found in the lower frequency region (around 450-490 cm⁻¹ for Al(acac)₃), are also sensitive to this substitution. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy clearly distinguishes the two complexes. Aluminium acetylacetonate exhibits signals for the methyl protons and the methine (CH) proton. In this compound, the ¹H NMR spectrum will lack one set of methyl proton signals, which are replaced by the characteristic signals in ¹⁹F NMR due to the trifluoromethyl group. The chemical shift of the remaining methine proton is also influenced by the electronegative CF₃ group.

Table 1: Comparative Structural and Spectroscopic Data

Feature Aluminium Acetylacetonate (Al(acac)₃) This compound (Al(tfac)₃)
Formula Al(C₅H₇O₂)₃ Al(C₅H₄F₃O₂)₃
Molar Mass 324.31 g/mol wikipedia.org 474.19 g/mol
Coordination Geometry Distorted Octahedral rsc.org Distorted Octahedral
Symmetry D₃ wikipedia.org D₃
Al-O Bond Length (Å) ~1.88-1.89 researchgate.net Data not precisely available, but expected to be similar
Key IR Bands (cm⁻¹) Al-O stretch: ~450-490 researchgate.net Al-O stretch: Shifted due to electronic effects
Key ¹H NMR Signals Methyl (CH₃), Methine (CH) Methine (CH), signals for one CH₃ group
¹⁹F NMR Not Applicable Characteristic signals for CF₃ group

Differential Reactivity and Decomposition Behavior Attributed to Fluorination

The introduction of fluorine atoms into the acetylacetonate ligand significantly modifies the reactivity and thermal decomposition characteristics of the aluminium complex. The electron-withdrawing CF₃ groups enhance the Lewis acidity of the central aluminium atom. This increased acidity can make the complex more susceptible to nucleophilic attack.

Conversely, fluorination often leads to enhanced thermal stability in the condensed phase, a crucial property for applications like chemical vapor deposition (CVD). mdpi.com However, the decomposition pathway itself can be altered. While both complexes can be used as precursors for depositing alumina (B75360) (Al₂O₃) films, the fluorinated nature of Al(tfac)₃ can sometimes lead to fluorine incorporation in the deposited films, which can be either detrimental or beneficial depending on the desired properties of the material. researchgate.netnih.gov

The decomposition of metal acetylacetonates (B15086760) can be a multi-step process, and the presence of fluorine influences the volatility and the temperature at which decomposition occurs. researchgate.net Fluorination generally increases the volatility of the complex, which is a desirable trait for CVD precursors. mdpi.comresearchgate.net

Influence of Metal Center Variation on Complex Properties and Applications

The properties of β-diketonate complexes are not only dictated by the ligand but also profoundly influenced by the central metal ion. researchgate.net The choice of metal affects the coordination geometry, stability, and potential applications of the complex.

Coordination Geometry: While aluminium(III) forms octahedral complexes, other metals can adopt different geometries. For instance, copper(II) can form square planar complexes, which may then polymerize into two-dimensional networks. rsc.org Lanthanide ions, being larger, can accommodate more ligands or solvent molecules, leading to higher coordination numbers and different structural motifs, such as one-dimensional networks. rsc.org

Electronic and Magnetic Properties: The nature of the metal ion determines the electronic and magnetic properties. For example, complexes with transition metals like chromium(III) or iron(III) are paramagnetic, which influences their NMR spectra, whereas complexes with diamagnetic metals like aluminium(III) or rhodium(III) show sharp NMR signals. jeol.com

Luminescence: The choice of the metal is critical for luminescence applications. Lanthanide β-diketonates (e.g., with Eu³⁺, Tb³⁺) are known for their strong luminescence via the "antenna effect," where the ligand absorbs light and transfers the energy to the metal ion. nih.govresearchgate.net In contrast, aluminium complexes are generally not luminescent. nih.gov

Applications: The variation of the metal center opens up a wide range of applications. Iron(III) and cobalt(II) β-diketonates are used as catalysts in various organic reactions. nih.gov Copper and zirconium β-diketonates are employed as precursors for depositing metal oxide films with specific electronic properties. researchgate.netrice.edu The ability to tune properties by changing the metal is a cornerstone of coordination chemistry. researchgate.net

Table 2: Influence of Metal Center on β-Diketonate Complexes

Metal Ion Typical Geometry Key Property/Application
Aluminium(III) Octahedral rsc.org Precursor for Al₂O₃ films niscpr.res.in
Iron(III) Octahedral rsc.org Catalysis, magnetic materials nih.gov
Copper(II) Square Planar/Polymeric rsc.org Precursor for copper oxide films, catalysis
Europium(III) High Coordination Number rsc.org Luminescent materials (red emitters) nih.gov
Zirconium(IV) Octahedral/Higher CN Precursor for ZrO₂ films, high volatility researchgate.netrice.edu

Assessment of Fluorination Effects on Chemical Stability and Vapor Pressure

Fluorination of the β-diketonate ligand has a pronounced and predictable effect on the chemical stability and vapor pressure of the resulting metal complexes.

Chemical Stability: The replacement of hydrogen atoms with more electronegative fluorine atoms generally increases the thermal stability of the complex. mdpi.com This is partly due to the increased strength of the C-F bond compared to the C-H bond. However, this enhanced thermal stability can be a double-edged sword. In applications like CVD, if the precursor is too stable, it may require undesirably high temperatures to decompose and form the desired film. The fluorination can also impact moisture resistance. researchgate.net

Vapor Pressure: One of the most significant consequences of fluorination is the increase in vapor pressure, or volatility, of the metal complex. researchgate.netrice.edu This is attributed to a reduction in intermolecular forces. The highly electronegative fluorine atoms are poor hydrogen bond acceptors and lead to weaker van der Waals interactions between molecules in the solid state. This decreased intermolecular attraction means less energy is required to transition the complex into the gas phase, resulting in a lower sublimation temperature and higher vapor pressure. rice.edu

This trend is generally observed across different metal centers. For a given metal, the volatility often increases in the order: M(acac)ₙ < M(tfac)ₙ < M(hfac)ₙ (where hfac is hexafluoroacetylacetonate). nih.govrice.edu This enhanced volatility is a key reason why fluorinated β-diketonates, including this compound, are highly valued as precursors for MOCVD and atomic layer deposition (ALD) processes. mdpi.comresearchgate.net

Table 3: Effect of Fluorination on Metal Acetylacetonate Properties

Complex Type Key Feature Impact on Property
Non-Fluorinated (e.g., Al(acac)₃) C-H bonds Lower volatility, strong intermolecular forces
Partially Fluorinated (e.g., Al(tfac)₃) One CF₃ group per ligand Increased volatility, reduced intermolecular forces rice.edu
Fully Fluorinated (e.g., Al(hfac)₃) Two CF₃ groups per ligand Highest volatility, weakest intermolecular forces rice.edu

Future Research Directions and Translational Opportunities for Aluminium Trifluoroacetylacetonate

Development of Next-Generation Synthetic Methodologies

The conventional synthesis of aluminium trifluoroacetylacetonate involves the reaction of an aluminium salt, such as aluminium chloride, with trifluoroacetylacetone in an organic solvent, often with a base to facilitate the reaction. evitachem.com While effective, future research is geared towards developing more efficient, sustainable, and scalable synthetic routes.

One promising direction is the exploration of novel precursors and reaction media. For instance, research on the non-fluorinated analogue, aluminium acetylacetonate (B107027), has demonstrated a one-step synthesis from the mineral boehmite ([AlO(OH)]n) and acetylacetone (B45752) in water. oup.com Adapting such aqueous, one-pot methods for this compound could significantly reduce reliance on organic solvents, aligning with the principles of green chemistry.

Another avenue involves mechanochemical synthesis, a solvent-free technique that uses mechanical force to induce chemical reactions. This approach could offer a more environmentally friendly and potentially faster route to the compound. Furthermore, developing synthetic strategies that allow for precise control over the compound's purity and crystalline form is crucial for its application in high-performance electronics. evitachem.com For example, a novel route for a related compound involved grafting aluminium triflate onto a mesoporous silica (B1680970) (MCM-41) support, suggesting possibilities for creating supported catalysts with enhanced properties. rsc.org

Deeper Mechanistic Understanding through Advanced In-Situ Studies

A thorough understanding of reaction mechanisms and crystallization processes is fundamental for optimizing the synthesis and application of this compound. Advanced in-situ characterization techniques are pivotal in achieving this.

In-situ X-ray diffraction (XRD) and luminescence analysis have been successfully employed to study the crystallization of the non-fluorinated aluminium acetylacetonate, revealing the formation of different polymorphs (α and γ phases) and the influence of pH on the final product. researchgate.netmdpi.com Applying these techniques to the fluorinated analogue would provide invaluable real-time data on its nucleation, growth, and phase transitions. This knowledge is essential for controlling the synthesis to yield specific crystalline structures tailored for advanced applications.

Furthermore, in-situ nuclear magnetic resonance (NMR) and mass spectrometry (MS) can offer deep insights into the catalytic activity of the compound. Studies on cobalt acetylacetonate have used these methods to observe the formation of the active catalyst during a reaction, revealing the slow removal of the acetylacetonate ligands. nih.gov Similar in-situ/operando studies on this compound could elucidate the nature of the active sites and reaction intermediates in catalytic processes, paving the way for the rational design of more efficient catalysts. ornl.gov

Expansion into Novel Catalytic Cycles and Reaction Pathways

While this compound is known to act as a catalyst in various organic reactions, its full potential remains to be explored. evitachem.com The electron-withdrawing nature of the trifluoromethyl groups enhances the electrophilicity of the central aluminium ion, suggesting it could catalyze a broader range of reactions than its non-fluorinated counterpart. evitachem.com

Future research should focus on employing this compound in novel catalytic cycles. One area of interest is in polymerization reactions. For example, related aluminium complexes have been used as catalysts for the ring-opening polymerization of lactide to produce polylactic acid (PLA), a biodegradable polymer. Investigating the activity of this compound in the polymerization of other monomers, such as glycolide (B1360168) for producing polyglycolic acid (PGA) or in the curing of epoxy resins, could lead to new materials with tailored properties. wikipedia.orgopenpr.com

Another potential application is in Lewis acid-catalyzed reactions that require water-tolerant catalysts. The fluorinated ligands may impart greater stability to the complex, making it more robust in the presence of water, a common byproduct in many industrial processes. Research into its effectiveness in reactions like the ketalization of glycerol (B35011) with acetone (B3395972), where water tolerance is crucial, could open up new industrial applications. rsc.org

Integration into Emerging Technologies for Advanced Materials and Devices

The most significant translational opportunities for this compound lie in its integration into emerging technologies for advanced materials and devices. Its utility as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes is already established for creating thin films for electronic components. evitachem.com

Future research will likely focus on refining these processes to create highly specialized materials. This includes the deposition of high-purity aluminium oxide (alumina) films, a critical material in the semiconductor industry for its dielectric properties. niscpr.res.in The volatility of the compound makes it an excellent candidate for these applications. niscpr.res.in

Beyond conventional electronics, there is potential for its use in fabricating next-generation devices. For example, its non-fluorinated analogue has been used to synthesize carbon nanowalls and in the development of UV/blue light-emitting materials for LEDs. sigmaaldrich.com Exploring similar applications for this compound could lead to advancements in nanotechnology and optoelectronics. Furthermore, its solubility in organic solvents and ability to form stable complexes make it a candidate for incorporation into polymer matrices to develop advanced composites with enhanced thermal or mechanical properties. americanelements.com

Table of Research Findings and Opportunities

Research AreaCurrent State / Analogue ResearchFuture Direction / OpportunityPotential Impact
Synthesis Reaction of AlCl₃ with trifluoroacetylacetone in organic solvent. evitachem.com One-pot aqueous synthesis reported for Al(acac)₃. oup.comDevelopment of aqueous, mechanochemical, and supported synthesis routes.Greener, more efficient production; catalysts with enhanced properties.
Mechanistic Studies In-situ XRD and luminescence used to study Al(acac)₃ crystallization. researchgate.net In-situ NMR and MS used to probe cobalt catalyst formation. nih.govApplication of in-situ techniques (XRD, NMR, MS) to study Al(tfac)₃ formation and catalysis.Deeper understanding of reaction pathways; rational design of catalysts and materials.
Catalysis Known as a general catalyst in organic synthesis. evitachem.com Related complexes used in polymerization.Exploration in ring-opening polymerizations (e.g., for PGA, PLA) and as a water-tolerant Lewis acid catalyst.Development of new biodegradable polymers and robust industrial catalysts.
Advanced Materials Used as a precursor for Al₂O₃ thin films via CVD/ALD. evitachem.comniscpr.res.in Al(acac)₃ used for carbon nanowalls and LED materials. sigmaaldrich.comFabrication of specialized dielectric layers, optoelectronic components, and advanced polymer composites.Advancements in semiconductors, nanotechnology, and high-performance materials.

Q & A

Q. What are the established synthetic protocols for aluminium trifluoroacetylacetonate, and how can purity be validated?

this compound (Al(tfac)₃) is synthesized by reacting aluminium salts (e.g., AlCl₃) with trifluoroacetylacetone (Htfac) under controlled conditions. A common method involves:

  • Step 1 : Dissolving AlCl₃ in anhydrous ethanol.
  • Step 2 : Adding Htfac in stoichiometric ratios (3:1 ligand-to-metal) under inert atmosphere.
  • Step 3 : Adjusting pH with a base (e.g., NH₄OH) to deprotonate the ligand and promote chelation.
  • Step 4 : Purifying the product via recrystallization from non-polar solvents.

Q. Purity Validation :

  • Elemental Analysis : Confirm C, H, and F content against theoretical values (e.g., Al(tfac)₃: C 37.05%, H 2.49%, F 35.16%) .
  • X-ray Diffraction (XRD) : Resolve crystal structure using SHELX software for refinement .
  • FTIR Spectroscopy : Identify ν(C=O) and ν(C-F) stretching bands (e.g., ~1650 cm⁻¹ for C=O; ~1200 cm⁻¹ for C-F) .

Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?

Key Techniques :

  • Single-Crystal XRD : Determines coordination geometry (e.g., octahedral Al³⁺ surrounded by six oxygen atoms from three tfac ligands) . SHELX refinement is critical for resolving disorder in fluorinated ligands .
  • X-ray Photoelectron Spectroscopy (XPS) : Probes electronic environment of Al³⁺ and ligand-metal charge transfer. Satellite structures in Cu(II) tfac complexes suggest similar ligand-field effects in Al analogues .
  • NMR Spectroscopy : ¹⁹F NMR detects ligand symmetry (e.g., single peak for equivalent F atoms in tfac) .

Advanced Tip : Combine XRD with Extended X-ray Absorption Fine Structure (EXAFS) to analyze local coordination in amorphous phases.

Advanced Research Questions

Q. How do ancillary ligands modulate the reactivity and supramolecular assembly of this compound?

Al(tfac)₃ forms polymeric or heteroleptic complexes when bridged with ancillary ligands like 4,4′-bipyridyl-N,N′-dioxide. For example:

  • Coordination Polymers : In [La(bipyN₂O₂)(TFA)₃]ₙ, tfac ligands occupy six coordination sites, while bipyridyl bridges extend the structure into 1D chains . Similar strategies apply to Al³⁺ systems.
  • Reactivity Tuning : Electron-withdrawing tfac ligands stabilize high oxidation states, enabling catalytic applications (e.g., Lewis acid catalysis in Diels-Alder reactions) .

Methodological Insight : Use solvent polarity to control crystallization. Polar solvents favor monomeric species, while non-polar media promote supramolecular assembly .

Q. What mechanistic insights guide the use of this compound in vapor deposition and catalysis?

Applications :

  • Chemical Vapor Deposition (CVD) : Al(tfac)₃’s volatility (sublimes at ~70°C under vacuum) makes it suitable for thin-film Al₂O₃ deposition. Reduction with H₂ at 250–400°C yields metallic or oxide layers .
  • Catalysis : As a Lewis acid, Al(tfac)₃ activates substrates via electrophilic interactions. Mechanistic studies (e.g., radical trapping in Cu(tfac)₂-catalyzed C–H arylation) suggest similar pathways for Al systems .

Q. Experimental Design :

  • Kinetic Studies : Monitor reaction progress using in-situ FTIR to track ligand decomposition during CVD .
  • DFT Calculations : Model ligand dissociation energies to optimize deposition temperatures.

Q. How can crystallographic data discrepancies in this compound complexes be resolved?

Common Issues :

  • Disordered Fluorine Atoms : Refinement challenges arise due to high thermal motion in CF₃ groups. Use SHELXL’s PART instruction to model disorder .
  • Twinned Crystals : Employ PLATON’s TWINABS for data integration in cases of pseudo-merohedral twinning .

Q. Validation Protocol :

  • Cross-validate XRD results with spectroscopic data (e.g., XPS binding energies for Al³⁺: ~74–75 eV) .
  • Compare unit cell parameters with literature (e.g., Al(tfac)₃ monoclinic P2₁/c space group) .

Q. What are the emerging applications of this compound in optoelectronic materials?

Research Frontiers :

  • Luminescent Complexes : Heteroleptic Al(tfac)₃ systems with lanthanides (e.g., Eu³⁺, Tb³⁺) show tunable emission via energy transfer from tfac ligands .
  • Magnetic Materials : Field-induced slow magnetic relaxation observed in Dy(tfac)₃ complexes suggests potential for Al-based analogues in molecular magnets .

Q. Methodology :

  • Photophysical Studies : Use time-resolved luminescence to quantify ligand-to-metal energy transfer efficiency .
  • Magnetic Circular Dichroism (MCD) : Probe splitting of emissive states under external fields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.